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Introduction

C-nitroso compounds, organic molecules containing the R-N=0O functional group, have been a
subject of chemical fascination for over a century. Their unique reactivity and colorful nature
have led to their use in a variety of applications, from dye synthesis to their more recent
investigation as nitric oxide donors in biological systems.[1] The high reactivity of the nitroso
group, however, presents significant challenges in their synthesis, often leading to side
reactions such as oxidation to the corresponding nitro compound or isomerization to an oxime.
[2][3] This guide provides an in-depth exploration of the core historical methods developed for
the preparation of these intriguing molecules, offering detailed experimental protocols and
guantitative data to aid researchers in understanding and applying these classical
transformations.

I. Oxidation of Primary Amines

The oxidation of primary aromatic and aliphatic amines represents one of the most
fundamental and historically significant routes to C-nitroso compounds. A variety of oxidizing
agents have been employed over the years, with varying degrees of success depending on the
substrate and reaction conditions.

A. Oxidation with Caro's Acid (Peroxymonosulfuric Acid)
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One of the earliest methods for the synthesis of nitrosoarenes involved the use of Caro's acid
(H2S0s). This powerful oxidizing agent can effectively convert primary aromatic amines to their
corresponding nitroso derivatives.[2]

Experimental Protocol: Synthesis of Nitrosobenzene from Aniline using Caro's Acid

» Reagents: Aniline, Potassium peroxymonosulfate (source of Caro's acid in situ), Sulfuric
acid, Diethyl ether, Ice.

e Procedure:
o A solution of potassium peroxymonosulfate is prepared in water and cooled in an ice bath.

o Concentrated sulfuric acid is carefully added to the cooled peroxymonosulfate solution to
generate Caro's acid in situ. The temperature should be maintained below 10 °C.

o Aniline, dissolved in a minimal amount of sulfuric acid, is added dropwise to the cold
Caro's acid solution with vigorous stirring. The reaction is exothermic and the temperature
must be strictly controlled.

o After the addition is complete, the reaction mixture is stirred for a short period (e.g., 30
minutes) at low temperature.

o The reaction mixture is then poured onto crushed ice and extracted with diethyl ether.

o The ether layer is washed with water, a dilute solution of sodium bicarbonate, and again
with water.

o The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed
under reduced pressure to yield crude nitrosobenzene.

o The product can be purified by steam distillation or recrystallization from ethanol.

Quantitative Data for Oxidation of Primary Amines

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://mlsu.ac.in/econtents/1336_Phenol%20_Electrophilic%20substitution%20rxn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Starting Oxidizing Temperat Reaction . Referenc
. Solvent . Yield (%)
Amine Agent ure (°C) Time
N ) Water/H2S )
Aniline Caro's Acid o 0-10 30 min Moderate [2]
4
H202/
Substituted  [Mo(O) Room
- CHzCl2 14-72 h 40-80 [4]
Anilines (02)2(H20) Temp
(hmpa)]
H202/ 76
Aniline Heteropoly  Isooctane 20 60 min (conversio [5]
acids n)

Il. Electrophilic Nitrosation of Aromatic Compounds

Direct introduction of a nitroso group onto an aromatic ring via electrophilic substitution is a key
historical method, particularly for electron-rich aromatic systems such as phenols and tertiary
anilines. The electrophile in these reactions is typically the nitrosonium ion (NO*), generated
from nitrous acid.

A. Nitrosation of Phenols

Phenols readily undergo nitrosation, primarily at the para-position, upon treatment with nitrous
acid at low temperatures.[2]

Experimental Protocol: Synthesis of p-Nitrosophenol
e Reagents: Phenol, Sodium nitrite, Sulfuric acid, Water, Ice.
e Procedure:

o Phenol is dissolved in a dilute solution of sulfuric acid and cooled to 0-5 °C in an ice-salt
bath.

o A solution of sodium nitrite in water is added dropwise to the phenol solution with constant
stirring, maintaining the low temperature.
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o The reaction mixture changes color, and a precipitate of p-nitrosophenol may form.
o The mixture is stirred for an additional 30-60 minutes at low temperature.

o The product is collected by filtration, washed with cold water, and can be recrystallized

from hot water or a suitable organic solvent.

B. Nitrosation of Tertiary Aromatic Amines

Tertiary aromatic amines, such as N,N-dimethylaniline, are highly activated towards
electrophilic attack and react readily with nitrous acid to yield p-nitroso derivatives.

Experimental Protocol: Synthesis of p-Nitroso-N,N-dimethylaniline
e Reagents: N,N-dimethylaniline, Sodium nitrite, Hydrochloric acid, Ice.
e Procedure:[1]

5 g of N,N-dimethylaniline is dissolved in 25 ml of concentrated hydrochloric acid.

[e]

o Ice is added to the solution until the temperature is below 0 °C.

o A solution of 3 g of sodium nitrite in a small amount of water is added slowly with stirring,
ensuring the temperature does not exceed 8-10 °C.

o The hydrochloride salt of N,N-dimethyl-4-nitrosoaniline precipitates as yellow needles.

o After allowing the mixture to stand, the precipitate is filtered, washed with a small amount
of dilute hydrochloric acid, and dried.

o The free base can be obtained by treating the hydrochloride salt with a stoichiometric

amount of sodium hydroxide.

Quantitative Data for Electrophilic Nitrosation
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Starting Nitrosating Temperatur .
. Solvent Yield (%) Reference
Material Agent e (°C)
NaNO:z / )
Phenol Water <10 High [2]
H2S0a4
N,N-
dimethylanilin ~ NaNO:z / HCI Water <10 87 [1]

e

lll. The Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is a classic named reaction that provides a route to p-nitroso
aromatic secondary amines.[6] This intramolecular rearrangement occurs when an N-
nitrosoamine of a secondary aromatic amine is treated with an acid, typically hydrochloric acid.

[7]

Logical Workflow of the Fischer-Hepp Rearrangement

Caption: Workflow of the Fischer-Hepp Rearrangement.

Experimental Protocol: Fischer-Hepp Rearrangement of N-Methyl-N-nitrosoaniline
o Reagents: N-methyl-N-nitrosoaniline, Hydrochloric acid, Ethanol.

e Procedure:

o

N-methyl-N-nitrosoaniline is dissolved in ethanol.

o

Concentrated hydrochloric acid is added to the solution.

[¢]

The mixture is allowed to stand at room temperature for several hours or gently warmed to
facilitate the rearrangement.

[¢]

The reaction progress can be monitored by the color change.

The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution).

[e]
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o The precipitated p-nitroso-N-methylaniline is collected by filtration, washed with water, and
can be recrystallized.

IV. The Baudisch Reaction

Discovered by Oskar Baudisch, this reaction allows for the synthesis of o-nitrosophenols from
aromatic hydrocarbons or phenols using a copper(ll) salt, hydroxylamine, and an oxidizing
agent like hydrogen peroxide.[8][9] The reaction is of historical interest as an early example of
metal-promoted C-H functionalization.[8]

Proposed Signaling Pathway of the Baudisch Reaction
Caption: Proposed pathway for the Baudisch Reaction.
Experimental Protocol: A General Procedure for the Baudisch Reaction

o Reagents: Phenol, Copper(ll) sulfate pentahydrate, Hydroxylamine hydrochloride, Hydrogen
peroxide (30%), Water.

o Procedure:[8]

o

An aqueous solution of copper(ll) sulfate and hydroxylamine hydrochloride is prepared.
o The phenol is added to this solution.

o Hydrogen peroxide is added dropwise to the mixture with stirring. The reaction is often
accompanied by a color change.

o The reaction is typically carried out at or slightly above room temperature and may require
several hours.

o The resulting o-nitrosophenol often forms a complex with the copper ions, which may
precipitate from the solution.

o The complex can be isolated and the free o-nitrosophenol can be liberated by treatment
with acid.
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V. The Barton Reaction

The Barton reaction is a photochemical process that provides a method for the synthesis of 8-
nitroso alcohols from alkyl nitrites.[10][11] This reaction proceeds via a radical mechanism
involving an intramolecular 1,5-hydrogen atom transfer.[12]

Experimental Workflow for the Barton Reaction
Caption: General workflow of the Barton Reaction.
Experimental Protocol: General Procedure for the Barton Reaction

o Reagents: An alcohol with an accessible d-hydrogen, Nitrosyl chloride (NOCI) or another
nitrosating agent, an inert solvent (e.g., benzene, toluene), a high-pressure mercury lamp.

e Procedure:[10]

o The starting alcohol is converted to the corresponding alkyl nitrite. This is often achieved
by reacting the alcohol with nitrosyl chloride in the presence of a base like pyridine at low
temperatures.

o The resulting alkyl nitrite is dissolved in an inert, dry solvent.

o The solution is irradiated with a high-pressure mercury lamp. The reaction vessel should
be made of a material transparent to UV light (e.g., quartz).

o The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
o The progress of the reaction can be monitored by TLC or GC.
o After completion, the solvent is removed under reduced pressure.

o The resulting d-nitroso alcohol often exists in equilibrium with its tautomeric oxime form.
The product is then isolated and purified by chromatography or crystallization.

Conclusion
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The historical methods for the preparation of C-nitroso compounds laid the foundation for the
synthesis of this important class of molecules. While modern synthetic chemistry has
introduced more sophisticated and often milder methods, a thorough understanding of these
classical reactions remains invaluable for today's researchers. The protocols and data
presented in this guide offer a practical resource for those interested in the rich history and
continued relevance of C-nitroso compound synthesis. The challenges associated with the
reactivity of the nitroso group that early chemists faced continue to inform and inspire the
development of new synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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